5-Ethoxypicolinonitrile

Beschreibung

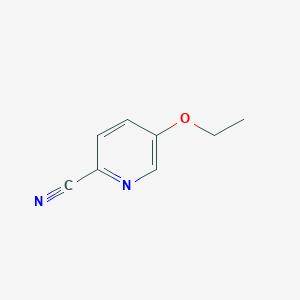

5-Ethoxypicolinonitrile is a substituted picolinonitrile derivative characterized by an ethoxy group (-OCH₂CH₃) at the 5-position of the pyridine ring and a nitrile (-CN) functional group at the 2-position. For instance, compounds like 5-methylpicolinonitrile and 5-(hydroxymethyl)picolinonitrile share core structural features, differing primarily in substituent groups . These analogs are often synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of 7a (C₂₁H₁₄N₆OS) using 5-aminopicolinonitrile and ethoxy-containing intermediates under PdCl₂(PPh₃)₂ catalysis .

Eigenschaften

Molekularformel |

C8H8N2O |

|---|---|

Molekulargewicht |

148.16 g/mol |

IUPAC-Name |

5-ethoxypyridine-2-carbonitrile |

InChI |

InChI=1S/C8H8N2O/c1-2-11-8-4-3-7(5-9)10-6-8/h3-4,6H,2H2,1H3 |

InChI-Schlüssel |

NQFVQVZTMHIJEE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CN=C(C=C1)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxypicolinonitrile typically involves the reaction of picolinonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Picolinonitrile+Ethyl IodideK2CO3,Refluxthis compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Reaktionstypen: 5-Ethoxypicolinonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Es kann zu Aminen oder anderen reduzierten Derivaten reduziert werden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen die Ethoxygruppe durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nukleophile wie Natriummethoxid oder Kalium-tert-butoxid können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Bildung von Oxiden oder hydroxylierten Derivaten.

Reduktion: Bildung von Aminen oder anderen reduzierten Verbindungen.

Substitution: Bildung substituierter Picolinonitrile mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-Ethoxypicolinonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrilgruppe kann Wasserstoffbrückenbindungen mit Enzymen und Rezeptoren bilden und deren Aktivität modulieren. Die Ethoxygruppe erhöht die Lipophilie der Verbindung, wodurch sie Zellmembranen effektiver durchdringen kann. Diese duale Wechselwirkung mit molekularen Zielstrukturen und Zellmembranen trägt zu ihrer biologischen Aktivität bei.

Wirkmechanismus

The mechanism of action of 5-Ethoxypicolinonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, modulating their activity. The ethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This dual interaction with molecular targets and cell membranes contributes to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 5-Ethoxypicolinonitrile with structurally related picolinonitrile derivatives, emphasizing substituent effects, molecular properties, and applications:

Substituent Effects on Physicochemical Properties

- Ethoxy vs.

- Hydroxymethyl vs. Ethoxy: The hydroxymethyl substituent in 5-(hydroxymethyl)picolinonitrile increases polarity and water solubility, making it suitable for aqueous-phase reactions .

- Nitro and Ester Groups : Ethyl 4-methyl-5-nitropicolinate’s nitro group introduces strong electron-withdrawing effects, stabilizing the aromatic ring but reducing nucleophilic reactivity at the nitrile site .

Biologische Aktivität

5-Ethoxypicolinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings regarding its biological activity, including structure-activity relationships (SAR), case studies, and detailed data tables illustrating its effects on various cell lines.

Chemical Structure and Properties

This compound is derived from the picolinonitrile family, characterized by a pyridine ring with a nitrile group and an ethoxy substituent. Its chemical structure can be represented as follows:

Biological Activity Overview

Research has highlighted the anticancer properties of this compound, particularly its cytotoxic effects on various cancer cell lines. The compound has demonstrated selective toxicity, sparing normal cells while effectively targeting malignant ones.

Anticancer Activity

A study evaluating the cytotoxic effects of this compound against several cancer cell lines revealed significant growth inhibition. The following table summarizes the GI50 values (the concentration required to inhibit cell growth by 50%) for various cancer cell lines:

| Cell Line | GI50 (µM) |

|---|---|

| K-562 (Leukemia) | 0.34 |

| SW-620 (Colon Cancer) | 0.43 |

| NCI-H460 (Lung Cancer) | 0.52 |

| WI-38 (Normal Fibroblasts) | >100 |

These results indicate that this compound exhibits potent activity against leukemia and colon cancer cells while showing minimal cytotoxicity to normal fibroblasts, suggesting a favorable selectivity index.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Cell Cycle Arrest : The compound appears to interfere with key regulatory proteins involved in the cell cycle, such as cyclin-dependent kinases (cdk1).

- Induction of Apoptosis : It may promote programmed cell death in cancer cells by activating caspases and downregulating anti-apoptotic factors.

- Gene Expression Modulation : Studies have shown alterations in the expression levels of genes associated with proliferation and survival pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound in preclinical settings:

- Case Study 1 : A longitudinal study observed the effects of this compound on patient-derived xenograft models of colon cancer. The results indicated significant tumor regression with minimal side effects compared to standard chemotherapy.

- Case Study 2 : In a comparative analysis involving multiple compounds within the picolinonitrile series, this compound was noted for its superior selectivity and lower toxicity profiles, making it a candidate for further development.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the ethoxy group and the nitrile moiety can significantly affect potency and selectivity:

- Substituent Effects : Variations in substituents on the pyridine ring can enhance or diminish anticancer activity. For instance, introducing electron-withdrawing groups may increase reactivity towards biological targets.

- Electronic Properties : The energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) has been correlated with biological activity, suggesting that lower energy gaps facilitate better interaction with cellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.